![molecular formula C14H26O4 B031769 Diethyl ethyl(1-methylbutyl)malonate CAS No. 76-72-2](/img/structure/B31769.png)
Diethyl ethyl(1-methylbutyl)malonate
Overview
Description
Diethyl ethyl(1-methylbutyl)malonate is a polypropylene glycol that can be used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics .
Synthesis Analysis
Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of an acid catalyst . In another method, 26.7 g of clean metallic sodium are dissolved in 400 g of anhydrous (dry) ethanol. To this, a solution of 100 g of 1-methyl butyl-ethyl malonic ester and 37.2 g of dry urea is added. The mixture is heated for 4 to 6 hours in an autoclave, or refluxed for 20 to 40 hours .Molecular Structure Analysis
The molecular formula of Diethyl ethyl(1-methylbutyl)malonate is C14H26O4 . The InChI code is 1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3 .Chemical Reactions Analysis
Diethyl Ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . Diethyl malonate can be nitrosated with excess sodium nitrite in acetic acid to afford diethyl oximinomalonate .Physical And Chemical Properties Analysis
Diethyl ethyl(1-methylbutyl)malonate has a molecular weight of 258.35 . It has a boiling point of 120-122 °C (Press: 8 Torr) and a density of 0.986 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is an oil with a clear color .Scientific Research Applications
Synthesis of Other Compounds
Diethyl malonate, a closely related compound, is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . It’s reasonable to assume that Diethyl ethyl(1-methylbutyl)malonate could have similar applications.
Preparation of Polyester
Diethyl malonate and its derivatives have been widely used in the preparation of polyester . Given the structural similarities, Diethyl ethyl(1-methylbutyl)malonate could potentially be used in similar applications.
Coating Applications
Diethyl malonate is used in the coating industry . Diethyl ethyl(1-methylbutyl)malonate, due to its similar structure, could also be used in the development of various coatings.
Pharmaceutical Applications
Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . Diethyl ethyl(1-methylbutyl)malonate could potentially be used in similar pharmaceutical applications.
Cosmetic Additives
Diethyl malonate is used as an additive in cosmetics . Given the structural similarities, Diethyl ethyl(1-methylbutyl)malonate could potentially be used as an additive in cosmetics.
Electrochemistry
Diethyl Ethyl (1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters .
Mechanism of Action
Target of Action
Diethyl Ethyl(1-methylbutyl)malonate is primarily used as a reagent in electrochemistry with urea to synthesize ureides from esters . The primary targets of this compound are therefore the esters that are being converted into ureides.
Mode of Action
The compound interacts with its targets through a process known as the malonic ester synthesis . This is a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid . The carbons alpha to carbonyl groups can be deprotonated by a strong base. The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .
Biochemical Pathways
The malonic ester synthesis, which is the primary biochemical pathway affected by Diethyl Ethyl(1-methylbutyl)malonate, results in the formation of substituted acetic acids . These acids can then participate in various downstream reactions, depending on their specific structures and the conditions under which they are used.
Pharmacokinetics
It’s known that the compound is a clear oil and slightly soluble in chloroform and ethyl acetate , which may influence its absorption and distribution.
Result of Action
The primary result of the action of Diethyl Ethyl(1-methylbutyl)malonate is the conversion of esters into ureides . This transformation is a key step in certain synthetic processes, particularly in the field of electrochemistry.
Action Environment
The action of Diethyl Ethyl(1-methylbutyl)malonate can be influenced by various environmental factors. For instance, the compound’s boiling point is 120-122 °C (under a pressure of 8 Torr) , suggesting that it can withstand relatively high temperatures. Additionally, its solubility in different solvents can affect its efficacy and stability in different environments.
Safety and Hazards
Future Directions
Diethyl ethyl(1-methylbutyl)malonate is used as a reagent in electrochemistry with urea to synthesize ureides from esters . It is also used as a co-monomer with polyethylene glycol (PEG) to produce polylactic acid . This chemical has been shown to have the ability to withstand high temperatures and therefore can be used for recycling plastics . This suggests potential future applications in the fields of polymer science and materials engineering.
properties
IUPAC Name |
diethyl 2-ethyl-2-pentan-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-10-11(5)14(7-2,12(15)17-8-3)13(16)18-9-4/h11H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOJSLHZOKIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(CC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018955 | |
Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601018955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl ethyl(1-methylbutyl)malonate | |
CAS RN |
76-72-2 | |
Record name | 1,3-Diethyl 2-ethyl-2-(1-methylbutyl)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethyl ethyl(1-methylbutyl)malonate | |
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Record name | 76-72-2 | |
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Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl ethyl(1-methylbutyl)malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.893 | |
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Record name | DIETHYL ETHYL(1-METHYLBUTYL)MALONATE | |
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